

Hexa-D-arginine structure and chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexa-D-arginine*

Cat. No.: *B1139627*

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An In-Depth Technical Guide to **Hexa-D-arginine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexa-D-arginine, also known as Furin Inhibitor II, is a synthetic peptide composed of six sequential D-isomers of the amino acid arginine. Its structure, specifically the poly-D-arginine sequence, renders it highly resistant to degradation by common proteases, enhancing its stability for experimental applications. **Hexa-D-arginine** functions as a potent, competitive inhibitor of furin and related proprotein convertases (PCs), a family of enzymes responsible for the proteolytic maturation of a wide array of precursor proteins. Due to its ability to block these critical activation steps, **Hexa-D-arginine** has been investigated as a tool to study and potentially inhibit pathological processes involving furin, such as the activation of bacterial toxins, viral envelope proteins, and certain growth factors.

Chemical Structure and Properties

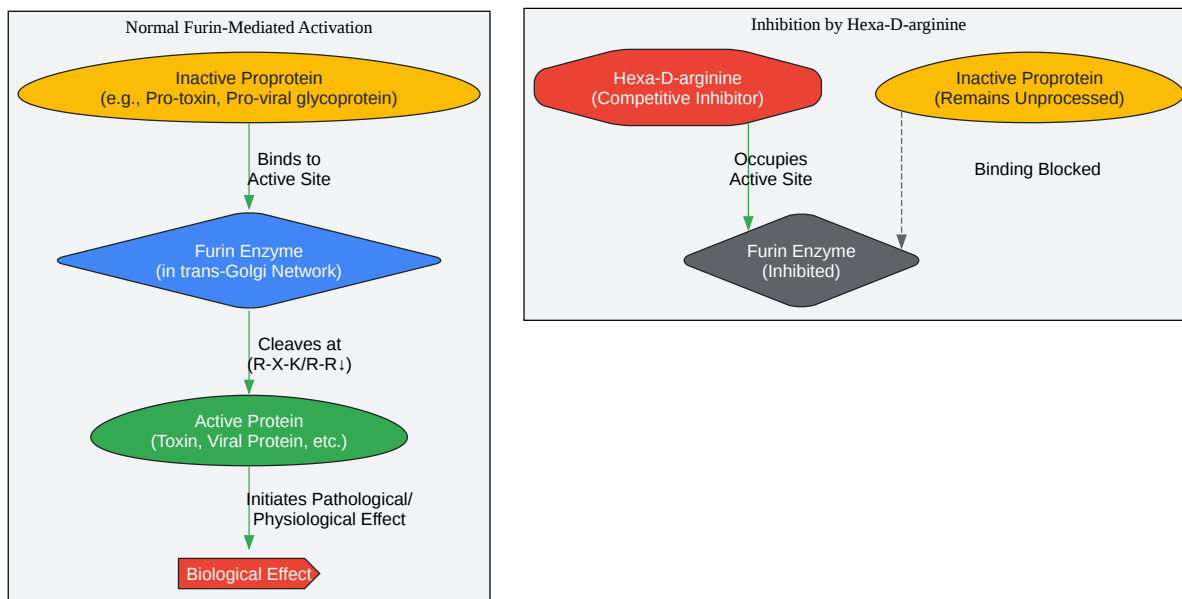
Hexa-D-arginine is a hexapeptide amide. The use of D-arginine instead of the naturally occurring L-arginine provides significant resistance to enzymatic degradation. Its highly cationic nature, due to the guanidinium groups of the arginine residues, also facilitates its interaction with the acidic substrate-binding pocket of furin.

Property	Value	Citation
Chemical Formula	C ₃₆ H ₇₅ N ₂₅ O ₆	[1][2]
Molecular Weight	954.14 g/mol	[1][3]
CAS Number	673202-67-0	[1]
Sequence	H-(D)Arg-(D)Arg-(D)Arg-(D)Arg-(D)Arg-(D)Arg-NH ₂	[2]
Synonyms	Furin Inhibitor II, (D-Arg) ₆ , D6R	[2]
Appearance	White to off-white lyophilized powder	
Solubility	Soluble in water	

Mechanism of Action: Furin Inhibition

Furin is a calcium-dependent serine endoprotease that resides primarily in the trans-Golgi network. It recognizes and cleaves precursor proteins at specific polybasic amino acid sequences (typically Arg-X-Lys/Arg-Arg↓), a crucial step for their conversion into biologically active forms. Substrates for furin are diverse and include hormones, growth factors, receptors, viral glycoproteins, and bacterial toxins.[1][2]

Hexa-D-arginine acts as a competitive inhibitor, mimicking the polybasic recognition motif of endogenous furin substrates. It binds to the acidic substrate-binding cleft of the furin catalytic domain, thereby blocking access for the native precursor proteins and preventing their proteolytic activation.[4] The inhibition is potent and specific for furin and a few related convertases.



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Caption: Mechanism of Furin inhibition by **Hexa-D-arginine**.

Quantitative Data on Inhibitory Activity

The inhibitory potency of **Hexa-D-arginine** has been quantified against several proprotein convertases. The inhibition constant (K_i) is a measure of the concentration required to produce half-maximum inhibition.

Enzyme Target	Inhibition Constant (K _i)	Citation
Furin	106 nM	[3]
PACE4	580 nM	[3]
PC1/3	13.2 μM	[3]

Experimental Protocols

In Vitro Furin Enzymatic Activity Assay (Fluorometric)

This protocol describes a method to directly measure the inhibitory effect of **Hexa-D-arginine** on purified furin enzyme activity using a fluorogenic substrate.

Materials:

- Purified human recombinant furin
- Furin Assay Buffer (e.g., 100 mM HEPES, 5 mM CaCl₂, 0.1% Brij 35, pH 7.0)
- Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)
- **Hexa-D-arginine** stock solution (e.g., 1 mM in water)
- 96-well black, flat-bottom microplates
- Fluorometric plate reader (Ex/Em = 360/460 nm)

Methodology:

- Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of **Hexa-D-arginine** in Furin Assay Buffer to create a range of concentrations for testing (e.g., 0 nM to 10 μM).
- Enzyme Preparation: Dilute the purified furin enzyme to the desired working concentration in ice-cold Furin Assay Buffer.
- Assay Setup:

- To appropriate wells of the 96-well plate, add 25 μ L of the diluted **Hexa-D-arginine** solutions (or vehicle for control wells).
- Add 50 μ L of the diluted furin enzyme solution to all wells except for the "no enzyme" background controls.
- Add 50 μ L of Furin Assay Buffer to the background control wells.
- Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- Initiate Reaction: Prepare the substrate mix by diluting the fluorogenic substrate in Furin Assay Buffer. Add 25 μ L of the substrate mix to all wells to initiate the enzymatic reaction. The total volume should be 100 μ L.
- Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity (Ex/Em = 360/460 nm) every 5 minutes for 30-60 minutes (kinetic mode).
- Data Analysis:
 - Subtract the background fluorescence from all readings.
 - Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
 - Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable inhibition curve to determine the IC₅₀ value.

In Vitro Cytotoxicity Protection Assay

This protocol details a cell-based assay to evaluate the ability of **Hexa-D-arginine** to protect cells from a furin-dependent toxin, such as Pseudomonas exotoxin A (PEA).^[2]

Materials:

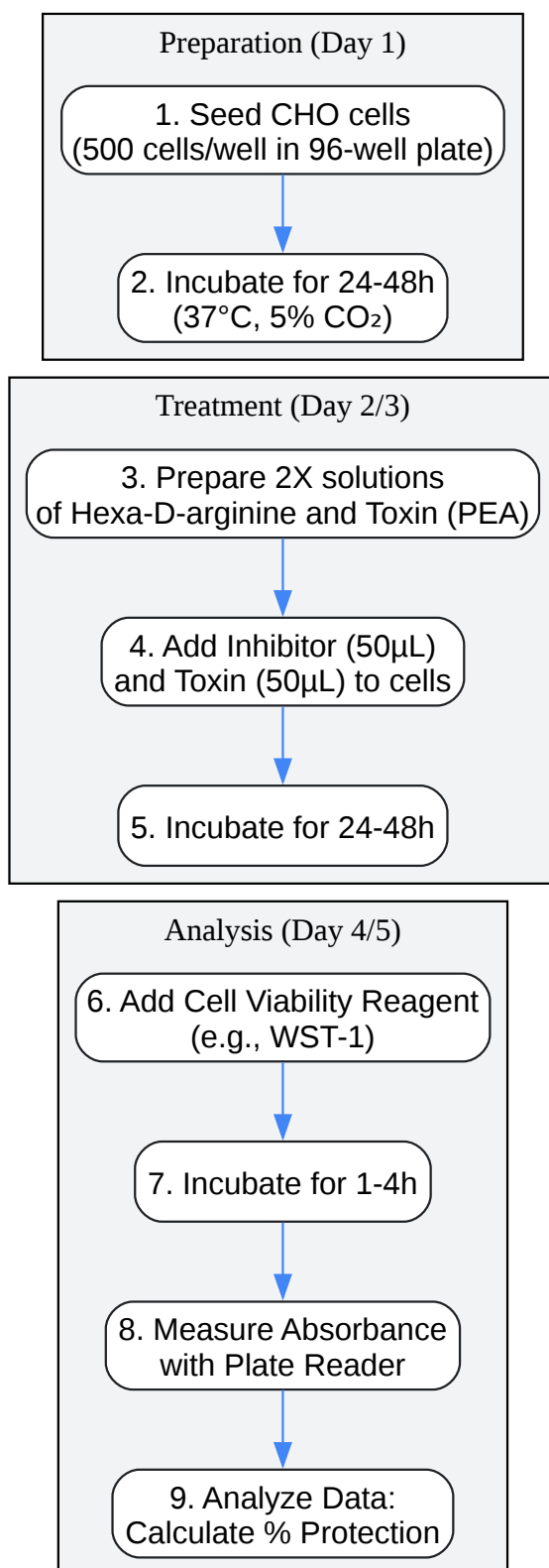
- Chinese Hamster Ovary (CHO) cells
- Cell culture medium (e.g., DMEM with 10% FBS)

- Pseudomonas exotoxin A (PEA)
- **Hexa-D-arginine**
- 96-well clear-bottom cell culture plates
- Cell viability reagent (e.g., WST-1, MTS, or CellTiter-Glo®)
- Plate reader (absorbance or luminescence)

Methodology:

- Cell Seeding: Seed CHO cells into a 96-well plate at a density of 5×10^2 cells/well in 100 μL of culture medium. Incubate for 24-48 hours at 37°C, 5% CO_2 to allow for cell attachment.[\[2\]](#)
- Compound Preparation:
 - Prepare a 2X working solution of PEA in culture medium (e.g., 20 ng/mL, for a final concentration of 10 ng/mL).[\[2\]](#)
 - Prepare 2X working solutions of **Hexa-D-arginine** in culture medium at various concentrations (e.g., 2 μM and 20 μM , for final concentrations of 1 μM and 10 μM).[\[2\]](#)
- Treatment:
 - Remove the old medium from the cells.
 - Add 50 μL of the appropriate **Hexa-D-arginine** solution to the wells.
 - Immediately add 50 μL of the PEA solution to the wells.
 - Include control wells: cells with medium only (untreated), cells with **Hexa-D-arginine** only (inhibitor toxicity control), and cells with PEA only (toxin control).
- Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO_2 .
- Viability Assessment:

- Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 μ L of WST-1 reagent).
- Incubate for 1-4 hours until a color change is apparent.
- Measure the absorbance (or luminescence) using a plate reader.
- Data Analysis:
 - Normalize the results to the untreated control wells (representing 100% viability).
 - Calculate the percentage of cell protection conferred by **Hexa-D-arginine** at each concentration compared to the "toxin only" control.



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- To cite this document: BenchChem. [Hexa-D-arginine structure and chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139627#hexa-d-arginine-structure-and-chemical-formula]

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